molecular formula C10H8ClFN2O2 B13688080 Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate

Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate

Cat. No.: B13688080
M. Wt: 242.63 g/mol
InChI Key: DIOMZLUKHPJIJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-fluoroaniline with ethyl glyoxalate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 4-Chlorobenzimidazole-2-carboxylate
  • Ethyl 6-Fluorobenzimidazole-2-carboxylate
  • Ethyl 4-Chloro-5-fluorobenzimidazole-2-carboxylate

Comparison: Ethyl 4-Chloro-6-fluorobenzimidazole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the benzimidazole ring. This dual substitution can enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 4-chloro-6-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)9-13-7-4-5(12)3-6(11)8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

DIOMZLUKHPJIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2Cl)F

Origin of Product

United States

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